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Introduction

Mavacamten (marketed as Camzyos®) is a first-in-class, selective, allosteric, and reversible
inhibitor of cardiac myosin.[1][2] It represents a significant advancement in the treatment of
hypertrophic cardiomyopathy (HCM), a genetic disorder characterized by excessive heart
muscle thickening (hypertrophy) that can lead to debilitating symptoms and serious
cardiovascular events.[1][2] Mavacamten was approved by the U.S. Food and Drug
Administration (FDA) for the treatment of adults with symptomatic New York Heart Association
(NYHA) class lI-1ll obstructive hypertrophic cardiomyopathy (o0HCM) to improve functional
capacity and symptoms.[1] This technical guide will provide a comprehensive overview of
Mavacamten's mechanism of action, summarize key clinical trial data, detail experimental
protocols from pivotal studies, and explore its potential therapeutic applications in other
cardiovascular conditions.

Mechanism of Action

Mavacamten's therapeutic effect stems from its direct modulation of the fundamental contractile
unit of the heart muscle, the sarcomere. In hypertrophic cardiomyopathy, there is an excess of
myosin-actin cross-bridge formations, leading to hypercontractility, impaired relaxation (diastolic
dysfunction), and increased energy consumption by the heart muscle.
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Mavacamten targets the cardiac myosin heavy chain, specifically inhibiting its ATPase activity.
This inhibition reduces the number of myosin heads available to bind to actin, thereby
decreasing the probability of force-producing cross-bridge formation. A key aspect of its
mechanism is the stabilization of an auto-inhibited, energy-sparing "super-relaxed state" (SRX)
of the myosin heads. By shifting the equilibrium towards this SRX, Mavacamten effectively
reduces the number of myosin heads that can enter the "on actin" state, thus normalizing

contractility and improving diastolic function.
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Caption: Mavacamten's mechanism of action in the cardiac sarcomere.

Clinical Efficacy in Obstructive Hypertrophic
Cardiomyopathy

The efficacy and safety of Mavacamten in patients with symptomatic oHCM have been
demonstrated in several pivotal clinical trials, most notably the EXPLORER-HCM and VALOR-
HCM studies.

EXPLORER-HCM Trial

This Phase 3, randomized, double-blind, placebo-controlled trial evaluated Mavacamten in 251
patients with symptomatic oHCM. The primary endpoint was a composite of clinical response at
week 30, defined as either a =21.5 mL/kg/min increase in peak oxygen consumption (pVO2) and
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a reduction of at least one NYHA class, or a 23.0 mL/kg/min increase in pVO2 with no
worsening of NYHA class.

. Mavacamten
Endpoint Placebo (n=128) p-value
(n=123)
Primary Composite
] 37% 17% 0.0005
Endpoint
Change in post-
exercise LVOT -47 -10 <0.0001
gradient (mmHg)
Change in pVO:
_ +1.4 -0.1 0.0006
(mL/kg/min)
=21 NYHA Class
65% 31% <0.0001
Improvement
Change in KCCQ-
+9.1 +4.1 <0.0001
CSss
Reduction in NT- 80% reduction from
. <0.0001
proBNP baseline
Reduction in cardiac 41% greater reduction
. <0.0001
Troponin | than placebo

LVOT: Left Ventricular Outflow Tract; pVOz: peak Oxygen Consumption; NYHA: New York
Heart Association; KCCQ-CSS: Kansas City Cardiomyopathy Questionnaire—Clinical Summary
Score; NT-proBNP: N-terminal pro—B-type natriuretic peptide.

VALOR-HCM Trial

This Phase 3 study assessed Mavacamten in 112 patients with highly symptomatic oHCM who
were referred for septal reduction therapy (SRT). The primary endpoint was the proportion of
patients who proceeded with SRT or remained eligible for it at 16 weeks.
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Endpoint (at 16

Mavacamten (n=56) Placebo (nh=56) p-value
weeks)
Proceeded with or
o 17.9% 76.8% <0.001
eligible for SRT
>1 NYHA Class
63% 21% <0.001
Improvement
Change in resting
LVOT gradient -39 -2 <0.001
(mmHg)
Change in Valsalva
LVOT gradient -48 -6 <0.001

(mmHg)

Long-term data from VALOR-HCM at 128 weeks showed sustained benefits, with nearly 90%
of patients remaining on Mavacamten and a continued low rate of SRT.

Experimental Protocols
EXPLORER-HCM: Study Design and Key Assessments

o Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

o Patient Population: Adults with symptomatic (NYHA class Il or Ill) oHCM, a left ventricular
ejection fraction (LVEF) =255%, and a peak LVOT gradient of 250 mmHg at rest, with Valsalva
maneuver, or post-exercise.

« Intervention: Patients were randomized 1:1 to receive Mavacamten (starting dose of 5 mg
once daily) or placebo for 30 weeks. Dose adjustments were permitted at weeks 8 and 14
based on plasma drug concentration and echocardiographic measures.

o Cardiopulmonary Exercise Testing (CPET): CPET was performed on a standardized
treadmill or bicycle ergometer at screening and week 30. The primary measure was pVO..
Other assessed parameters included ventilatory efficiency (VE/VCO: slope) and exercise
time.
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» Echocardiography: Transthoracic echocardiograms were performed at baseline and
throughout the study to measure LVOT gradients (at rest, with Valsalva, and post-exercise),
LVEF, and other structural and functional parameters. A central core laboratory analyzed the

echocardiographic data to ensure consistency.

o Biomarker Analysis: Blood samples were collected to measure cardiac biomarkers, including
NT-proBNP and high-sensitivity cardiac troponin I, at baseline and at specified follow-up

visits.

VALOR-HCM: Dose Titration Protocol

A key aspect of Mavacamten therapy is the individualized, echocardiography-guided dose
titration to optimize efficacy while minimizing the risk of excessive reduction in LVEF.
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Safety Monitoring at Each Visit

Start Mavacamten Interrupt Treatment
5 mg once daily (if LVEF < 50%)

alsalva LVOT = 20 mmHg
& LVEF = 50%

alsalva LVOT < 20 mmHg

Valsalva LVOT = 20 mmHg
& LVEF = 50%

Reduce Dose

Valsalva LVOT < 30 mmHg\ Valsalva LVOT = 30 mmHg
& LVEF = 55% & LVEF =2 55%

Maintain Dose Consider Increasing Dose
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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